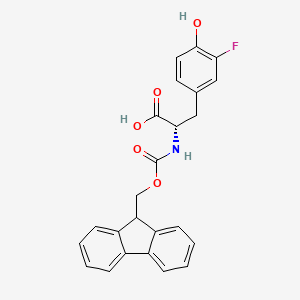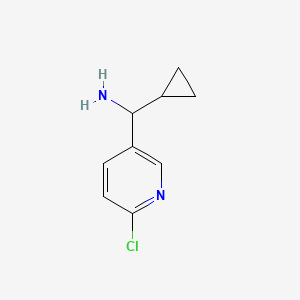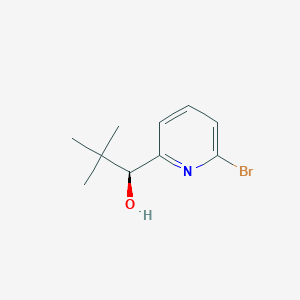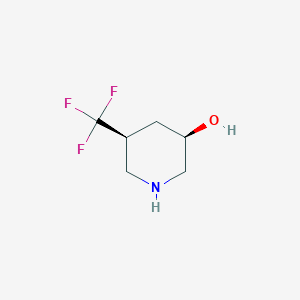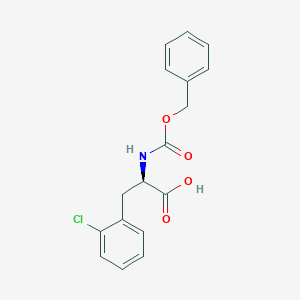
Cbz-2-Chloro-D-Phenylalanine
Übersicht
Beschreibung
Cbz-2-Chloro-D-Phenylalanine, also known as Cbz-Cl-Phe-OH, is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a chlorine atom attached to the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Cbz-2-Chloro-D-Phenylalanine is a derivative of D-Phenylalanine, which is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical processes in the body.
Mode of Action
The Cbz (carboxybenzyl) group in this compound is a protecting group that shields amines from reacting . The protection is typically performed with Cbz-Cl under certain conditions. The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, plays a key role in signal transduction pathways and molecular recognition events by acting as a recognition site for protein-protein interactions or ligand binding . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-2-Chloro-D-Phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with a benzyloxycarbonyl (Cbz) group. This is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-2-Chloro-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Deprotected amino acid (2-chloro-D-phenylalanine).
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Cbz-2-Chloro-D-Phenylalanine is extensively used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a precursor for various chemical reactions.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a component in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-D-Phenylalanine: Lacks the chlorine atom on the phenyl ring.
Fmoc-D-Phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Boc-D-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz
Uniqueness
Cbz-2-Chloro-D-Phenylalanine is unique due to the presence of both the Cbz protecting group and the chlorine atom on the phenyl ring. This combination provides distinct chemical properties, making it a valuable compound in peptide synthesis and other research applications .
Eigenschaften
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSUROFTBQSNW-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


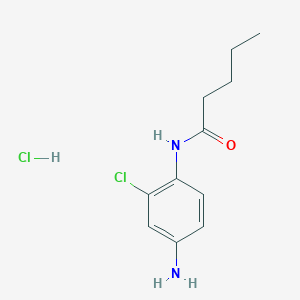
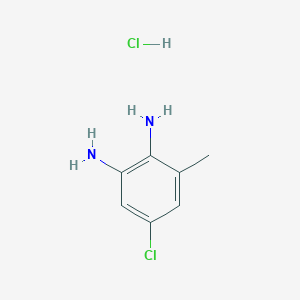
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)
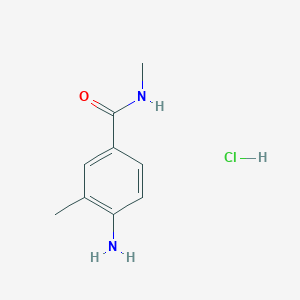
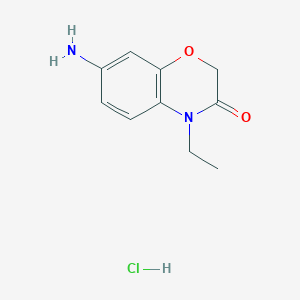
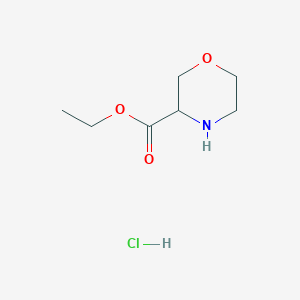
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)
